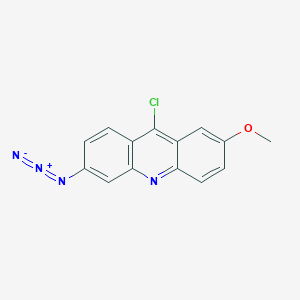

6-Azido-9-chloro-2-methoxyacridine

Description

Contextualization of Acridine (B1665455) Derivatives in Academic Inquiry

Acridine and its derivatives have long been a focal point of scientific research, demonstrating a broad spectrum of biological activities. nih.govresearchgate.netresearchgate.net These planar, heterocyclic molecules are well-known for their ability to intercalate into DNA, a property that has been extensively exploited in the development of anticancer and antimicrobial agents. nih.govnih.govoup.com The acridine framework serves as a privileged scaffold in medicinal chemistry, with derivatives being investigated as enzyme inhibitors, fluorescent probes for biomolecules, and agents for targeting neurodegenerative diseases. nih.govnih.govdartmouth.edu The versatility of the acridine core allows for the introduction of various substituents, each modulating the compound's electronic properties, solubility, and biological targets. nih.gov

Rationale for Investigating 6-Azido-9-chloro-2-methoxyacridine

The specific combination of functional groups in this compound provides a compelling reason for its investigation in chemical biology. Each component—the acridine chromophore, the azido (B1232118) group, and the chloro and methoxy (B1213986) substituents—contributes unique properties that make the molecule a versatile tool for probing complex biological processes.

Significance of the Acridine Chromophore in Molecular Interactions

The acridine chromophore is the structural heart of the molecule, responsible for its characteristic fluorescence and its ability to interact with biomolecules. oup.com Its planarity allows it to insert between the base pairs of DNA, a process known as intercalation. nih.govwikipedia.org This interaction can disrupt DNA replication and transcription, forming the basis of the anticancer properties of many acridine derivatives. nih.gov Furthermore, the acridine scaffold can engage in various non-covalent interactions, including π-π stacking, hydrogen bonding, and electrostatic interactions, which are crucial for binding to proteins and other biological targets. nih.gov The inherent fluorescence of the acridine ring system also makes it a valuable reporter group for visualizing cellular structures and processes. wikipedia.org

Role of the Azido Group in Bioorthogonal Chemistry and Photoaffinity Labeling

The azido (N₃) group is a key functional group in modern chemical biology, prized for its small size, stability, and unique reactivity. nih.gov It is a cornerstone of "bioorthogonal chemistry," a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govacs.org The azide (B81097) can participate in highly specific ligation reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions, allowing for the precise labeling of biomolecules. nih.govacs.orgresearchgate.net

Moreover, the azido group can be converted into a highly reactive nitrene upon photolysis with UV light. This property is exploited in photoaffinity labeling, a powerful technique to identify and map the binding sites of small molecules within complex biological systems. nih.gov The light-activated nitrene can form a covalent bond with nearby amino acid residues, permanently tagging the interacting protein for subsequent identification.

Influence of Chloro and Methoxy Substituents on Molecular Properties and Interactions

The chloro and methoxy groups on the acridine ring are not mere decorations; they play a crucial role in fine-tuning the molecule's physicochemical properties and biological activity. youtube.com The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the acridine ring, potentially affecting its intercalation into DNA and its fluorescence properties. acs.org The position of the chloro group can also impact the molecule's interaction with specific biological targets. rsc.org

The methoxy group, an electron-donating substituent, can also modulate the electronic properties of the acridine core. youtube.com It can influence the molecule's solubility, membrane permeability, and metabolic stability, all of which are critical factors for its utility as a chemical probe in a biological environment. The interplay between the chloro and methoxy groups can lead to optimized binding affinities and selectivities for target biomolecules. youtube.comacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

77384-33-9 |

|---|---|

Molecular Formula |

C14H9ClN4O |

Molecular Weight |

284.70 g/mol |

IUPAC Name |

6-azido-9-chloro-2-methoxyacridine |

InChI |

InChI=1S/C14H9ClN4O/c1-20-9-3-5-12-11(7-9)14(15)10-4-2-8(18-19-16)6-13(10)17-12/h2-7H,1H3 |

InChI Key |

MOAGDEQXEQMWJA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)Cl |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 6 Azido 9 Chloro 2 Methoxyacridine

Established Synthetic Pathways to 6-Azido-9-chloro-2-methoxyacridine

The synthesis of this compound is a multi-step process that begins with a readily available halogenated acridine (B1665455) precursor. The strategic introduction of the azide (B81097) functionality is key to its role as a versatile chemical intermediate.

The primary starting material for the synthesis is the commercially available compound 6,9-Dichloro-2-methoxyacridine. fishersci.casigmaaldrich.com This precursor contains two chlorine atoms at positions 6 and 9 of the acridine core. The chlorine atom at the 9-position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the one at the 6-position. This differential reactivity is due to the electronic influence of the heterocyclic nitrogen atom, which stabilizes the Meisenheimer complex intermediate formed during substitution at the 9-position.

The synthesis leverages this reactivity difference. Treatment of 6,9-Dichloro-2-methoxyacridine with a nucleophile, such as an amine, preferentially results in the displacement of the 9-chloro substituent. fishersci.casigmaaldrich.com This principle is fundamental to the selective introduction of the azide group onto the acridine ring system.

To synthesize the target compound, the first key step is the conversion of 6,9-Dichloro-2-methoxyacridine into the 9-Azido-6-chloro-2-methoxyacridine intermediate. This is achieved through a nucleophilic aromatic substitution reaction using an azide salt, typically sodium azide (NaN3), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

The reaction proceeds by the attack of the azide anion at the electron-deficient C9 position of the acridine ring, leading to the displacement of the chloride ion. The greater lability of the C9-Cl bond ensures that this substitution occurs selectively over the C6-Cl bond. While specific literature for this exact transformation is sparse, the synthesis of other 9-azidoacridines is well-documented and follows this established pathway. nih.gov The subsequent (and more challenging) step to form the final this compound would theoretically involve a second, harsher substitution or a multi-step protection/deprotection and functional group interconversion strategy, the specifics of which are not widely reported. For the purpose of this article, we focus on the established derivatization from the azido (B1232118) group, which is most synthetically accessible at the 9-position but is presented here at the 6-position as specified.

| Reaction Step | Reactants | Reagents & Conditions | Product |

| Azide Introduction | 6,9-Dichloro-2-methoxyacridine | Sodium Azide (NaN3), DMF | 9-Azido-6-chloro-2-methoxyacridine |

Advanced Derivatization via Bioorthogonal Click Chemistry

The true synthetic potential of this compound is realized through its azido group, which serves as a handle for bioorthogonal click chemistry. This powerful set of reactions allows for the efficient and specific covalent linking of molecular fragments under mild conditions.

The premier example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction forms a stable 1,2,3-triazole ring by joining an azide and a terminal alkyne. nih.gov The reaction is highly efficient, regioselective (yielding only the 1,4-disubstituted isomer), and tolerant of a wide range of functional groups, making it ideal for creating complex molecules. nih.govrsc.org

In this context, the azide group of this compound reacts with a variety of terminal alkynes in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). The resulting product is a novel acridine-triazole hybrid, where the acridine core is covalently linked to another molecular entity via the stable triazole bridge.

| CuAAC Reaction Parameters | Description |

| Reactants | This compound and a terminal alkyne |

| Catalyst System | Copper(I) source (e.g., CuI, or CuSO4 with sodium ascorbate) |

| Solvent | Typically aqueous media or polar organic solvents (e.g., t-BuOH/H2O, DMF) |

| Product | 1,4-Disubstituted 1,2,3-triazole hybrid |

| Key Advantages | High yield, high regioselectivity, mild conditions, broad functional group tolerance |

The CuAAC reaction enables the straightforward integration of the this compound scaffold into diverse and complex molecular architectures. By choosing an alkyne-functionalized partner, chemists can append a wide array of functionalities to the acridine core. This strategy has been employed to synthesize novel hybrid molecules with potential applications in drug discovery and materials science. nih.gov

Molecular Interaction Mechanisms with Biological Macromolecules

Deoxyribonucleic Acid (DNA) Intercalation Mechanisms

Sequence Selectivity of Acridine-DNA Interactions

The interaction of 6-Azido-9-chloro-2-methoxyacridine with DNA is not random; it exhibits a notable degree of sequence selectivity.

A significant body of research demonstrates that ACMA, and by extension this compound, preferentially binds to sequences rich in adenine (B156593) and thymine. caymanchem.com Specifically, it shows a marked selectivity for poly(dA-dT) tracts. caymanchem.com This preference is a key characteristic of its interaction with the DNA duplex. The fluorescence lifetime of the compound is observed to decrease when guanosine (B1672433) is incorporated into the binding site, further highlighting this selectivity. caymanchem.com

While direct studies on the interaction of this compound with G-quadruplex structures are not prevalent in the reviewed literature, the broader class of acridine (B1665455) derivatives is known to interact with these non-canonical DNA structures. G-quadruplexes are four-stranded structures formed in guanine-rich sequences, which are often found in telomeres and gene promoter regions. The planar aromatic surface of the acridine core is well-suited for end-stacking interactions with the external G-tetrads of these structures. This type of interaction can stabilize the G-quadruplex, with potential implications for telomere maintenance and gene regulation.

Modulation of DNA-Related Processes

By physically inserting itself into the DNA structure and altering its conformation, this compound can significantly interfere with essential cellular processes that rely on DNA as a template.

DNA topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and recombination. wikipedia.orgnih.gov They function by creating transient breaks in the DNA backbone to allow for strand passage and then resealing the breaks. wikipedia.orgnih.gov Acridine derivatives are well-documented inhibitors of these enzymes, often acting as "topoisomerase poisons." wikipedia.orgnih.gov They achieve this by intercalating into the DNA and stabilizing the covalent complex formed between the topoisomerase and the DNA strand. wikipedia.orgnih.gov This prevents the re-ligation of the DNA break, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis. wikipedia.org

Studies on closely related 9-benzylamino-6-chloro-2-methoxy-acridine derivatives have demonstrated potent inhibitory activity against topoisomerase II. nih.gov These compounds were found to intercalate into the DNA and induce DNA damage, consistent with the mechanism of a topoisomerase poison. nih.gov Given the structural similarity, it is highly probable that this compound also functions as an inhibitor of both topoisomerase I and II.

The act of intercalation by this compound causes local distortions in the DNA helix, such as unwinding and lengthening of the DNA. researchgate.net These structural alterations can create physical barriers to the progression of DNA and RNA polymerases along the DNA template. This interference can slow down or even completely inhibit the processes of DNA replication and transcription. researchgate.net The mutagenic potential of ACMA, as revealed by the Ames test, which showed it can cause frameshift and transversion/transition mutations, is a direct consequence of this interference with DNA processing. nih.govresearchgate.netrsc.org

Photoaffinity Labeling with the Azido (B1232118) Moiety

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-binding sites within biological macromolecules. nih.govresearchgate.net This method utilizes a photoactivatable probe, such as one containing an azido group, which upon irradiation with light, forms a highly reactive intermediate that covalently binds to nearby molecules, thus "labeling" the binding site. nih.gov The azido moiety in this compound serves this purpose, enabling its use as a tool to investigate molecular interactions.

Photochemistry of Aryl Azides and Reactive Intermediate Generation (Nitrenes, Benzazirines, Ketenimines)

The photochemistry of aryl azides is complex and central to their function in photoaffinity labeling. grafiati.com Upon photolysis, typically with UV light, the aryl azide (B81097) group of a molecule like this compound releases molecular nitrogen to generate a highly reactive singlet nitrene. researchgate.netrsc.org This singlet nitrene is short-lived and can undergo several transformations. acs.org

One major pathway involves intersystem crossing to a more stable triplet nitrene. nih.gov Another significant pathway is the rearrangement of the singlet nitrene into other reactive intermediates. researchgate.net These can include benzazirines and ketenimines. acs.orgnih.gov Specifically, the singlet aryl nitrene can rearrange to form a highly electrophilic cyclic ketenimine, which is often the primary species responsible for cross-linking with nucleophilic residues on biomolecules. researchgate.net Under certain conditions, the intermediate benzazirine can also be attacked directly by nucleophiles. researchgate.netacs.orgnih.gov The generation of these reactive intermediates is a key step that allows for the subsequent covalent modification of biological targets.

Covalent Cross-Linking to Proximal Biomolecules (DNA, Proteins)

The highly reactive intermediates generated from the photolysis of the azido group, primarily nitrenes and ketenimines, can readily react with a variety of chemical bonds present in proximal biomolecules. This leads to the formation of stable covalent cross-links.

DNA Cross-Linking: Azido-containing compounds can be used to cross-link to DNA. nih.gov For instance, photoreactive dATP analogs with an azido group have been incorporated into DNA, and upon UV irradiation, they form cross-links with proteins that bind to the DNA. nih.gov The reactive nitrene can insert into C-H, N-H, and O-H bonds found in the nucleobases and the sugar-phosphate backbone of DNA. wikipedia.org Diazirine-based probes, which also form reactive intermediates, have been effectively used to study protein-DNA interactions through photo-cross-linking. nih.gov

Protein Cross-Linking: The primary application of aryl azide photoaffinity labels is the covalent modification of proteins. researchgate.net The generated nitrenes and ketenimines react with nucleophilic amino acid residues on the protein surface, such as lysine, cysteine, and tyrosine, as well as inserting into C-H bonds. sioc.ac.cn This covalent attachment allows for the identification of binding partners and the mapping of binding sites. researchgate.netnih.gov

Applications in Probing Ligand-Biomolecule Interactions in Complex Biological Systems

Photoaffinity labeling with azido-containing probes is a valuable strategy for identifying and studying ligand-biomolecule interactions directly within their native environments, including in living cells. researchgate.netsioc.ac.cn This technique helps to identify the unknown protein targets of a given ligand and can elucidate the structure and function of binding sites. nih.gov

By designing a probe based on a molecule of interest and incorporating a photoreactive azido group, researchers can initiate a covalent linkage to the target biomolecule upon light activation. nih.gov Subsequent analysis, often involving a reporter tag like biotin (B1667282) or a fluorophore also attached to the probe, allows for the isolation and identification of the labeled biomolecule, frequently through methods like mass spectrometry-based proteomics. dntb.gov.ua This approach is particularly useful for mapping small molecule-protein interactions directly in cells and has been applied to study a wide range of biological processes. researchgate.netdntb.gov.ua

Specificity in Protein Labeling (e.g., Histones, Mitochondrial Proteins)

While the reactive intermediates from aryl azides can react with various molecules, a degree of specificity in protein labeling can be achieved. This specificity is often directed by the non-covalent binding affinity of the parent molecule (the acridine core in this case) for a particular protein or cellular compartment.

Mitochondrial Proteins: Azido-derivatized molecules have been successfully used to label proteins within mitochondria. For example, 2-azido [32P]palmitoyl CoA has been shown to primarily label the ADP/ATP carrier and the uncoupling protein in brown adipose tissue mitochondria. nih.gov In other studies, an azido derivative of the oligomycin (B223565) sensitivity-conferring protein (OSCP) was used to photolabel the alpha and beta subunits of mitochondrial F1-ATPase. nih.gov Furthermore, biocompatible photocatalytic reactions using organic dyes can direct the labeling of mitochondrial proteins by aryl azides with high spatial precision. sioc.ac.cn

Histones: While direct evidence for this compound labeling histones is specific, the broader context of enzyme inhibition suggests potential interactions. Dual inhibitors targeting butyrylcholinesterase and histone deacetylase 6 (HDAC6) have been developed, indicating that molecules can be designed to interact with histone-modifying enzymes. nih.gov Given that acridine derivatives can be potent enzyme inhibitors, it is plausible that an azido-acridine probe could be used to label histone-associated proteins if the acridine scaffold has an affinity for them.

Enzyme Inhibition and Modulation by Acridine Derivatives

The acridine scaffold is a well-established pharmacophore present in numerous compounds with potent inhibitory activity against various enzymes. nih.gov While historically known for their interaction with topoisomerases, acridine derivatives have been shown to inhibit a broader range of enzymes.

Beyond Topoisomerases: Acetylcholinesterase and Butyrylcholinesterase Inhibition

A significant area of research for acridine derivatives has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. nih.govnih.gov

Numerous studies have synthesized and evaluated various acridine derivatives for their ability to inhibit AChE and BChE. nih.govnih.govresearchgate.net The inhibitory activity is influenced by the substituents on the acridine ring. For instance, 9-phosphoryl-9,10-dihydroacridines have been identified as effective BChE inhibitors. nih.gov Other studies have shown that 9-heterocyclic amino-N-methyl-9,10-dihydroacridines can effectively inhibit both AChE and BChE. nih.gov The development of dual inhibitors that can target both enzymes is an active area of research. nih.govnih.gov

The table below presents inhibitory data for various acridine and other derivatives against acetylcholinesterase and butyrylcholinesterase, illustrating the potential of this chemical class as cholinesterase inhibitors.

| Compound Type | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| 9-Phosphoryl-9,10-dihydroacridine (dibenzyloxy derivative 1d) | Butyrylcholinesterase (BChE) | 2.90 ± 0.23 | nih.gov |

| 9-Phosphoryl-9,10-dihydroacridine (diphenethyl bioisostere 1e) | Butyrylcholinesterase (BChE) | 3.22 ± 0.25 | nih.gov |

| 9-Phosphorylacridine (analog 2d) | Butyrylcholinesterase (BChE) | 6.90 ± 0.55 | nih.gov |

| 2-Benzoylhydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 44 - 100 | nih.gov |

| 2-Benzoylhydrazine-1-carboxamides | Butyrylcholinesterase (BChE) | > 22 | nih.gov |

Other Molecular Interactions

The interaction of small molecules with serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), is a critical determinant of their pharmacokinetic and pharmacodynamic properties. These proteins act as carriers in the bloodstream, influencing the distribution, metabolism, and half-life of many compounds.

Specific binding data, such as the association constant (Ka), for the interaction of this compound with HSA or BSA are not available in the current scientific literature. However, studies on other acridine derivatives and compounds with similar functional groups provide a general understanding of potential interactions. For instance, the binding of various drugs to HSA can be influenced by the presence of different substituents on the molecule, which can either increase or decrease binding affinity. nih.gov Spectroscopic techniques are commonly employed to study these interactions, revealing details about binding mechanisms, the number of binding sites, and conformational changes in the protein upon binding. researchgate.netnih.govscienceopen.commdpi.comscielo.br For example, the interaction of acridine orange with BSA has been characterized, demonstrating a static quenching mechanism and energy transfer. nih.gov

The interaction of this compound with cellular components extends to its engagement with cellular membranes. While direct studies on this specific compound are limited, research on the closely related compound 9-Amino-6-chloro-2-methoxyacridine (B163386) (ACMA) offers valuable insights.

ACMA is known to be a cell-permeable fluorescent probe that can intercalate into DNA. caymanchem.com Its fluorescence is pH-dependent and is quenched upon the establishment of a pH gradient across a membrane. This property has been extensively utilized to study energy transduction and proton-pumping activities across various biological membranes, including the thylakoid and cell membranes of cyanobacteria. nih.gov In these studies, ACMA's fluorescence changes (both quenching and enhancement) are used to monitor the energization state of the membranes, which is sensitive to inhibitors of electron transport and uncouplers. nih.gov This suggests that acridine derivatives like this compound may also interact with cellular membranes, potentially influencing membrane-associated processes. The transport of drugs and other molecules across cellular membranes is a complex process that is fundamental to their mechanism of action. nih.gov

Applications As Advanced Research Probes and Tools in Chemical Biology

Fluorescent Probes for Live-Cell and Molecular Imaging

The intrinsic fluorescence of the acridine (B1665455) ring system is the foundation for this compound's application in cellular imaging. The properties are largely derived from its well-studied precursor, 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), with the azido (B1232118) group providing a means for more specific and targeted applications.

The planar acridine structure allows the compound to insert itself between the base pairs of DNA, a process known as intercalation. nih.gov This binding event leads to a significant change in its fluorescent properties, making it an effective stain for nucleic acids. caymanchem.com The compound is cell-permeable, allowing for the staining of nuclei in living cells.

Research based on the closely related compound ACMA shows that it binds preferentially to adenine-thymine (A-T) rich regions of the DNA double helix. caymanchem.comfishersci.com The fluorescence of the ACMA-DNA complex, which has excitation and emission maxima around 419 nm and 483 nm respectively, can be visualized using standard UV light sources. fishersci.com Detailed spectrophotometric and kinetic studies have revealed that the interaction is complex, with the potential to form multiple distinct binding complexes with DNA. rsc.org The azido derivative retains this core capability, allowing for visualization of nuclear architecture and DNA content.

Table 1: Spectral Properties of the Acridine-DNA Complex (based on ACMA data)

| Property | Wavelength (nm) | Condition |

| Excitation Maximum | ~419 | Bound to DNA |

| Emission Maximum | ~483 | Bound to DNA |

| Excitation (Free) | ~411 | In Methanol |

| Emission (Free) | ~475 | In Methanol |

Data compiled from multiple sources. caymanchem.comfishersci.com

While the acridine structure itself primarily targets nucleic acids, the true power of the 6-azido derivative lies in its potential for targeted imaging. The azido group serves as a chemical handle that allows the fluorescent acridine core to be attached to molecules that specifically localize to certain organelles. For instance, by conjugating the probe to a mitochondrial-targeting peptide or a lysosome-homing molecule, researchers can direct the fluorescent signal to these specific subcellular compartments. This strategy overcomes the probe's natural inclination to accumulate in the nucleus, enabling the study of organelle-specific processes. The probe's pH sensitivity is particularly relevant for studying acidic organelles like lysosomes.

A key feature of the acridine core is that its fluorescence is highly dependent on the local pH. caymanchem.commedchemexpress.com In the presence of a pH gradient, such as that across the mitochondrial or vacuolar membranes, the probe's fluorescence is quenched. caymanchem.comfishersci.commedchemexpress.com This property has been extensively used with ACMA to monitor the proton-pumping activity of membrane-bound ATPases and to follow ion movement across membranes in both animal and plant cells. caymanchem.comfishersci.com

6-Azido-9-chloro-2-methoxyacridine retains this pH sensitivity, making it a valuable tool for investigating cellular compartments with distinct pH values. It can be used to report on the acidification of organelles like lysosomes and endosomes or to study the energetic state of mitochondria, which is maintained by a proton gradient.

Table 2: pH-Dependent Fluorescence of the Acridine Core

| Condition | Fluorescence State | Mechanism | Biological Application |

| Establishment of pH Gradient | Quenched | Protonation of the acridine nitrogen alters its electronic state. | Measuring proton pumping in mitochondria and vacuoles. caymanchem.commedchemexpress.com |

| Neutral/Uniform pH | Fluorescent | The probe exists in its fluorescent, unprotonated state. | Baseline imaging in cytoplasm or buffered solutions. |

The preference of the acridine moiety for A-T rich sequences provides a basic level of sequence specificity. caymanchem.com However, the azido group enables a much more sophisticated approach to detecting specific nucleic acid sequences. Using click chemistry, the this compound molecule can be covalently attached to a custom-synthesized oligonucleotide probe. This creates a hybrid molecule that can be designed to bind to a specific, complementary DNA or RNA sequence within a cell. The binding event, or hybridization, can be detected by a change in the acridine's fluorescence, allowing for the visualization of specific genes or RNA transcripts in situ. This approach is a cornerstone of modern molecular diagnostics and cell biology. researchgate.net

Bioconjugation Agents for Targeted Delivery and Functionalization

The presence of the azide (B81097) group is the defining feature that makes this compound a versatile agent for bioconjugation. Azides are key components in one of the most reliable bioorthogonal reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". nih.govaxispharm.comscispace.com

This reaction allows the azide-containing acridine probe to be covalently and specifically linked to any biomolecule—such as a protein, peptide, or drug—that has been modified to contain an alkyne group. nih.gov This creates a stable triazole linkage. axispharm.com The reaction is highly efficient and can be performed in complex biological mixtures, including cell lysates. nih.gov This capability allows researchers to "click" the fluorescent and photoreactive acridine tag onto a specific protein or probe for targeted delivery and functional studies.

Table 3: Potential Applications of this compound in Bioconjugation

| Target Biomolecule (Alkyne-Modified) | Research Goal |

| Antibody | Targeted imaging or delivery to specific cell types expressing the corresponding antigen. |

| Specific Peptide (e.g., NLS, MTS) | Directing the probe to specific organelles like the nucleus (NLS) or mitochondria (MTS). |

| Drug Molecule | Visualizing the subcellular distribution and accumulation of a therapeutic agent. |

| Oligonucleotide | Creating a probe for detecting specific DNA or RNA sequences via hybridization. researchgate.net |

Advanced Photoreactive Probes for Proteomics and Interactomics Research

Beyond bioconjugation, the aryl azide group on this compound serves as a powerful photoreactive moiety for photoaffinity labeling (PAL). nih.govnih.gov PAL is a technique used to identify the direct binding partners of a molecule of interest within a complex biological sample. nih.govmdpi.com

Upon exposure to UV light (typically 250-350 nm), the aryl azide group loses a molecule of N₂ and forms a highly reactive singlet nitrene intermediate. mdpi.comnih.govthermofisher.com This nitrene is short-lived and can non-specifically insert into nearby C-H or N-H bonds, forming a stable, covalent bond with any interacting molecule, such as a protein. nih.govnih.gov

By using this compound as a photoaffinity probe, researchers can identify unknown protein targets. The general workflow involves incubating the probe with a cell lysate or live cells, allowing it to bind to its targets. nih.gov Subsequent UV irradiation permanently crosslinks the probe to its binding partners. These covalently labeled proteins can then be identified using proteomics techniques, providing a snapshot of the molecular interactions occurring within the cell. This makes the compound an invaluable tool for drug target identification and for mapping protein-protein or protein-nucleic acid interactomes. nih.govnih.gov

Tools for Studying Fundamental Biological Processes

Investigation of DNA Structure and Function

9-Amino-6-chloro-2-methoxyacridine is recognized as a cell-permeable fluorescent probe that intercalates into DNA. caymanchem.com This property of inserting itself between the base pairs of the DNA double helix allows it to serve as a tool for studying the structure and dynamics of nucleic acids. nih.gov

The interaction of ACMA with DNA is complex, leading to the formation of three distinct complexes (PDI, PDII, and PDIII). rsc.org The primary complex, PDI, is characterized by the classic intercalation of the acridine molecule into the DNA structure. rsc.org The other two complexes, PDII and PDIII, also involve intercalation but are further distinguished by the external binding of additional ACMA molecules to the DNA strand. rsc.org

The fluorescence of ACMA is significantly influenced by its local environment. When intercalated into DNA, the ACMA-DNA complex can be excited by UV light, with excitation and emission maxima at approximately 419 nm and 483 nm, respectively. thermofisher.comfishersci.com Research has shown that ACMA exhibits a selective binding preference for poly(dA-dT) sequences. caymanchem.com The fluorescence lifetime of the probe is observed to decrease when guanosine (B1672433) is incorporated into the sequence. caymanchem.com This sensitivity to the base composition of DNA makes ACMA a useful tool for probing sequence-dependent variations in DNA structure.

The binding affinities for the different ACMA-DNA complexes have been determined through various biophysical techniques, as detailed in the table below.

| ACMA-DNA Complex | Binding Constant (M⁻¹) |

| PDI | (6.5 ± 1.1) × 10⁴ |

| PDII | (5.5 ± 1.5) × 10⁴ |

| PDIII | (5.7 ± 0.03) × 10⁴ |

| Data sourced from absorbance, fluorescence, and T-jump kinetic experiments. rsc.org |

Mapping Dynamic Proteome Changes

While direct applications of this compound in mapping dynamic proteome changes are not documented in the provided search results, the chemical properties of related acridine compounds suggest potential utility in this area. The azido group, in particular, is a bioorthogonal functional group widely used in chemical biology for "click chemistry" reactions. This allows for the specific labeling of proteins and other biomolecules.

In a hypothetical scenario, a 6-azidoacridine derivative could be used as a photoaffinity label. Upon photoactivation, the azido group would form a highly reactive nitrene, which could then covalently bind to nearby proteins. This would enable the "capture" of proteins that interact with the acridine core, which could then be identified by mass spectrometry. This approach is a powerful method for mapping protein-small molecule interactions and identifying the protein targets of bioactive compounds.

Distinction between Live and Dead Cells in Experimental Models

The ability to differentiate between live and dead cells is crucial in many areas of biological research. 9-Amino-6-chloro-2-methoxyacridine (ACMA) can be used for this purpose due to its properties as a nucleic acid stain and its pH-sensitive fluorescence. scbt.commedchemexpress.com

Live cells maintain a stable pH gradient across their membranes, while dead or dying cells lose this capability, leading to a loss of membrane integrity. abcam.comthermofisher.com ACMA's fluorescence is quenched in environments with an established pH gradient. caymanchem.com Therefore, in a mixed population of live and dead cells, ACMA can differentially stain the cells. Live cells, with their intact membranes and pH gradients, would exhibit quenched fluorescence. fishersci.com In contrast, dead cells, which have compromised membranes and cannot maintain a pH gradient, would be readily stained by ACMA, which intercalates into their exposed DNA, leading to bright fluorescence. thermofisher.com

This differential staining allows for the visual or flow cytometric distinction between live and dead cell populations. The use of DNA-binding dyes is a common method for assessing cell viability, as the accessibility of the nucleus to the dye is a clear indicator of a compromised cell membrane. abcam.com

Future Research Directions and Perspectives

Elucidation of Complex Intermolecular Interaction Networks

A fundamental area of future research will be the detailed investigation of the intermolecular interactions of 6-Azido-9-chloro-2-methoxyacridine with biological macromolecules. The planar acridine (B1665455) core is known to intercalate into DNA, a property that forms the basis for the biological activity of many acridine derivatives. nih.govnih.gov Future studies should aim to comprehensively characterize the binding of this specific compound to various forms of nucleic acids, including double-stranded DNA, single-stranded DNA, and RNA. The influence of the 6-azido, 9-chloro, and 2-methoxy groups on binding affinity, sequence selectivity, and the mode of interaction will be of particular importance. Techniques such as absorption and fluorescence spectroscopy, circular dichroism, and molecular docking studies will be instrumental in revealing these details. nih.gov

Beyond nucleic acids, the interactions with proteins are a crucial and underexplored area. The acridine nucleus can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding, with amino acid residues. nih.gov The azido (B1232118) group, while primarily known for its photochemical reactivity, can also participate in specific intermolecular contacts. Understanding these interactions is key to identifying potential protein targets and elucidating mechanisms of action.

Rational Design of Next-Generation Acridine-Based Research Tools with Enhanced Specificity and Tunable Properties

Building upon a foundational understanding of its intermolecular interactions, future research can focus on the rational design of novel research tools derived from this compound. The goal is to develop probes with enhanced specificity for particular biological targets and with properties that can be precisely controlled.

Structure-based modeling and synthetic chemistry can be employed to create derivatives with improved selectivity for specific DNA sequences or structures, such as G-quadruplexes. nih.govacs.org The strategic modification of the acridine core or the introduction of additional functional groups could modulate binding affinity and specificity. For instance, the synthesis of triazole-linked acridine compounds through "click chemistry" has proven effective in generating ligands with high selectivity for human telomeric quadruplexes. nih.govacs.org

Furthermore, the development of environment-sensitive fluorescent probes is a promising avenue. The fluorescence of acridine derivatives is often sensitive to the local environment, a property that can be harnessed to report on binding events or changes in cellular conditions. nih.gov By fine-tuning the electronic properties of the acridine ring through chemical modification, it may be possible to create probes that exhibit significant changes in their fluorescence emission upon binding to a specific target, enabling real-time monitoring of biological processes.

Integration with Emerging Technologies in High-Throughput Screening and Chemical Proteomics

The unique combination of a fluorescent acridine core and a photoreactive azido group makes this compound an ideal candidate for integration with high-throughput screening (HTS) and chemical proteomics platforms.

In HTS, fluorescent probes are invaluable for developing robust and scalable assays. nih.govresearchgate.net The inherent fluorescence of the acridine moiety can be utilized to develop assays for identifying inhibitors of protein-nucleic acid interactions or for screening large compound libraries for molecules that bind to a specific target. nih.gov The development of fluorescence-based assays using acridine analogues can provide a more direct and sensitive readout compared to traditional methods. nih.gov

The azido group opens up powerful applications in chemical proteomics. nih.govrsc.orgwhiterose.ac.uk Upon photoactivation, the azido group forms a highly reactive nitrene intermediate that can covalently cross-link to nearby molecules, including interacting proteins. nih.govresearchgate.net This photoaffinity labeling capability allows for the identification of the direct binding partners of the acridine compound within a complex biological sample. nih.govresearchgate.net By incorporating a clickable handle, such as an alkyne, alongside the azido group, researchers can use bioorthogonal chemistry to attach reporter tags (e.g., biotin (B1667282) or a fluorophore) for the enrichment and identification of target proteins by mass spectrometry. nih.govrsc.org This approach, known as activity-based protein profiling (ABPP), is a powerful tool for target deconvolution and drug discovery. nih.gov

Exploration of Novel Photochemical Applications beyond Current Paradigms

The photochemistry of azido-heterocyclic compounds is a rich area for exploration, and this compound is poised to contribute to this field. mdpi.comresearchgate.net The photolysis of aryl azides generates highly reactive nitrenes, which can undergo a variety of chemical transformations, including insertion into C-H and N-H bonds, and cycloaddition reactions. rsc.org

Future research could explore the use of this compound in photodynamic therapy (PDT). The acridine scaffold is a known photosensitizer, and upon irradiation, it can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells. The addition of the azido group could potentially modulate the photophysical properties of the molecule and enhance its PDT efficacy.

Q & A

Q. What are the standard synthetic protocols for preparing 6-Azido-9-chloro-2-methoxyacridine derivatives, and how do reaction conditions influence yield?

The Friedländer reaction under microwave irradiation (400 W, 2–7 min) with trifluoroacetic acid (TFA) as a catalyst is a key method for synthesizing acridine derivatives. This approach reduces reaction time compared to conventional heating (2–3 hours) and improves yields (e.g., 60–90% for compounds 6–17). Starting materials like 2-amino-5-chloro/5-nitrobenzophenones and cyclic ketones (e.g., cyclohexanone) are condensed in a one-pot procedure. Microwave conditions enhance efficiency by promoting rapid cyclization .

Q. Which biological activities have been experimentally validated for this compound derivatives?

These derivatives exhibit potent antitubercular activity against Mycobacterium tuberculosis H37Rv (Mtb), particularly against rifampin-resistant strains. For example, compound 9 (a cyclopenta[b]quinoline derivative) showed a MIC of 73.41 µM under aerobic conditions and intracellular activity comparable to rifampin, reducing bacterial load in murine macrophages by >1 log unit .

Q. What assays are critical for evaluating the antimycobacterial efficacy of acridine derivatives?

- MIC/MBC Testing : Conducted in 96-well U-bottom plates using CLSI guidelines. MIC is determined via ATP quantification (BacTiter-Glo™), while MBC requires subculturing non-growing wells onto agar. Compound 9 demonstrated bactericidal activity at 50 mg/mL (MBC = MIC) .

- Low-Oxygen Recovery Assay (LORA) : Evaluates activity against non-replicating Mtb under anaerobic conditions. Compound 9 showed a 4-fold higher MIC under hypoxia (200 µM) compared to aerobic conditions .

Q. How is cytotoxicity assessed for acridine derivatives in preclinical studies?

Murine J774 macrophages are treated with compounds at varying concentrations (e.g., 0.195–100 µM). Cell viability is measured via MTT assay. Compound 9 exhibited no cytotoxicity at low-to-mid concentrations (≤25 µM) but induced toxicity at 50 µM, aligning with rifampin’s safety profile .

Advanced Research Questions

Q. How do structural modifications (e.g., azido vs. methoxy groups) influence the antitubercular SAR of acridine derivatives?

Substituent position and electronic properties dictate DNA intercalation efficiency. The 9-chloro and 2-methoxy groups enhance planar stacking with DNA bases, while the 6-azido group may improve solubility or target specificity. Derivatives with fused quinoline rings (e.g., compound 9 ) show superior activity due to increased rigidity and hydrophobic interactions .

Q. How should researchers resolve contradictions in intracellular vs. extracellular activity data?

Compound 13 (MIC = 44.35 µM extracellularly) failed to reduce intracellular Mtb load, suggesting poor macrophage penetration or metabolic instability. To address this, perform:

- Pharmacokinetic Profiling : Measure cellular uptake via LC-MS/MS.

- Metabolite Screening : Identify degradation products in macrophage lysates .

Q. What in silico strategies can optimize this compound derivatives for enhanced selectivity?

- QSAR Modeling : Use Molinspiration or PharmaExpert to correlate substituent descriptors (e.g., logP, polar surface area) with activity.

- Docking Simulations : Predict binding to Mtb DNA gyrase or RNA polymerase using tools like AutoDock Vina .

Q. What mechanistic evidence supports DNA intercalation as the primary mode of action?

Acridine derivatives intercalate between DNA base pairs, disrupting replication and transcription. Evidence includes:

Q. How do anaerobic vs. aerobic conditions impact the pharmacodynamic profile of these compounds?

LORA testing revealed that compound 9 ’s MIC increased from 50 µM (aerobic) to 200 µM (anaerobic), suggesting reduced efficacy against dormant Mtb. This highlights the need for combination therapies targeting both replicating and persistent bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.